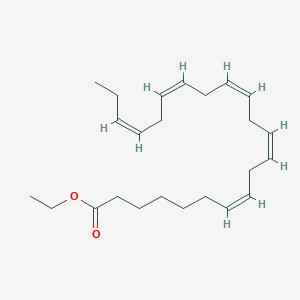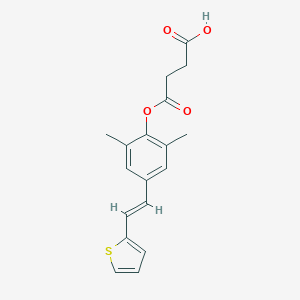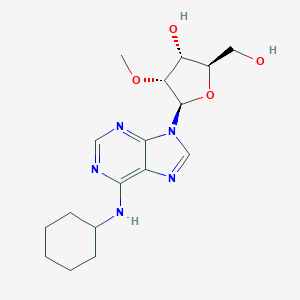
Sdz-wag-994
Übersicht
Beschreibung
SDZ WAG 994 is a potent and selective A1 adenosine receptor agonist . It has been reported to cause a sustained fall in blood pressure and heart rate in spontaneous hypertensive rats and inhibit adenosine deaminase-stimulated lipolysis in rat adipocytes .
Molecular Structure Analysis
The molecular formula of SDZ WAG 994 is C17H25N5O4 . It has a molecular weight of 363.41 .Physical And Chemical Properties Analysis
SDZ WAG 994 has a molecular weight of 363.41 and a molecular formula of C17H25N5O4 . It is soluble to 100 mM in 1.1eq. NaOH and to 100 mM in DMSO .Wissenschaftliche Forschungsanwendungen
Adenosine A1 Receptor Agonist
SDZ WAG 994 is a potent and selective A1 adenosine receptor agonist . The Ki values are 23, > 10000 and 25000 nM for A1, A2A and A2B receptors respectively . This makes it a valuable tool in research related to adenosine receptors.
Hypertension Research
SDZ WAG 994 has been used in research related to hypertension. It causes a sustained fall in blood pressure and heart rate in spontaneous hypertensive rats . This makes it a potential candidate for the development of new antihypertensive drugs.
Lipolysis Inhibition
SDZ WAG 994 inhibits adenosine deaminase-stimulated lipolysis in rat adipocytes . This property could be useful in the study of metabolic disorders related to lipid metabolism.
Diabetes Research
The role of adenosine in glucose and lipid homeostasis has offered a different therapeutic approach . The ability of agonists and antagonists of adenosine receptors to activate or inhibit the adenosine signalling cascade and thereby affecting the balance of glucose and lipid homeostasis has challenged the studies of agonists and antagonists of adenosine receptors, both preclinical and clinical, as potential anti-diabetic drugs .
Cardiovascular Research
Given its effects on blood pressure and heart rate, SDZ WAG 994 could be used in cardiovascular research. Its ability to cause a sustained fall in blood pressure and heart rate could be particularly useful in the study of cardiovascular diseases .
Drug Development
SDZ WAG 994’s potent and selective agonist properties make it a potential candidate for drug development. Its effects on adenosine receptors could be harnessed to develop new drugs for a variety of conditions .
Wirkmechanismus
Target of Action
SDZ-WAG-994, also known as WAG-994, is a potent, selective, and orally active agonist of the A1 adenosine receptor (A1AR) . The A1AR is one of the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and plays a crucial role in various physiological processes .
Mode of Action
SDZ-WAG-994 interacts with its primary target, the A1AR, by binding to it with a high affinity (KD of 23 nM) . This interaction activates the A1AR, which in turn triggers a series of intracellular events .
Biochemical Pathways
The activation of A1AR by SDZ-WAG-994 affects several biochemical pathways. Adenosine receptors, including A1AR, have been implicated in glucose and lipid homeostasis . The ability of SDZ-WAG-994 to activate A1AR can influence the balance of glucose and lipid homeostasis .
Result of Action
The activation of A1AR by SDZ-WAG-994 has several molecular and cellular effects. It has been reported to lower the serum glucose concentration, decrease serum free fatty acids (FFA), triglycerides (TG), and total cholesterol in STZ-diabetic rats complicated with hypertension . It also causes a sustained fall in blood pressure and heart rate in spontaneous hypertensive rats and inhibits adenosine deaminase-stimulated lipolysis in rat adipocytes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKAFSGZUXCHLF-LSCFUAHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926865 | |
| Record name | N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdz-wag-994 | |
CAS RN |
130714-47-5 | |
| Record name | N(6)-Cyclohexyl-2-O-methyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130714475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SDZ-WAG-994 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567EWI9U1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)](/img/structure/B153328.png)


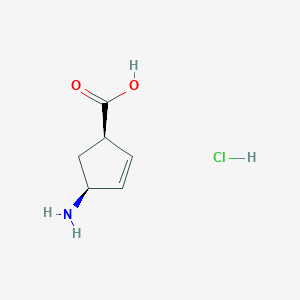

![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)
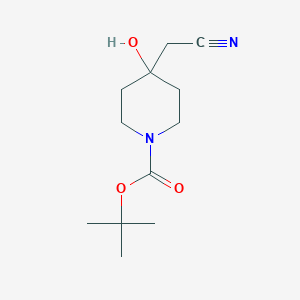


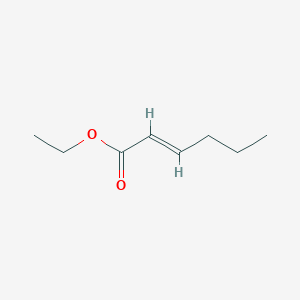
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)

